3-(4-Hydroxyphenyl)pent-2-enedioic acid
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Overview
Description
3-(4-Hydroxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C11H10O5. It is known for its unique structure, which includes a hydroxyphenyl group and a pentenedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pent-2-enedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenedioic acid moiety to a single bond, forming saturated derivatives.
Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(4-Hydroxyphenyl)pent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of dermatology as a UV-absorbing agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)pent-2-enedioic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals. Its UV-absorbing properties are attributed to the conjugated double bonds and the hydroxyphenyl group, which can absorb and dissipate UV radiation .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl group and a double bond, but lacks the hydroxy group.
Ferulic Acid: Contains a methoxy group in addition to the hydroxy group on the phenyl ring.
Coumaric Acid: Similar structure but with different substitution patterns on the phenyl ring
Uniqueness
3-(4-Hydroxyphenyl)pent-2-enedioic acid is unique due to its specific combination of a hydroxyphenyl group and a pentenedioic acid moiety. This structure imparts distinct chemical properties, such as enhanced UV absorption and potential antioxidant activity, making it valuable in various applications .
Properties
CAS No. |
50670-02-5 |
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Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)pent-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5- |
InChI Key |
VOWYJJSQRYBVGK-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/CC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
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